Cas no 1251569-02-4 (6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine)

6-Ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is a quinoline-based compound with potential applications in medicinal chemistry and organic synthesis. Its structure features a sulfonyl group and an ethoxy substituent, contributing to its stability and reactivity in various chemical transformations. The presence of the 4-methylphenylamine moiety enhances its potential as an intermediate for biologically active molecules. This compound may exhibit utility in the development of kinase inhibitors or other therapeutic agents due to its quinoline core, a common pharmacophore in drug discovery. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. Suitable for research use under controlled conditions.
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine structure
1251569-02-4 structure
Product name:6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
CAS No:1251569-02-4
MF:C25H24N2O3S
MW:432.534665107727
CID:5791894
PubChem ID:49668296

6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • F3407-2274
    • 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
    • 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine
    • AKOS024485982
    • 6-ethoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
    • 1251569-02-4
    • Inchi: 1S/C25H24N2O3S/c1-4-30-20-11-14-23-22(15-20)25(27-19-9-5-17(2)6-10-19)24(16-26-23)31(28,29)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3,(H,26,27)
    • InChI Key: MKEGPPCBRDMBCX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C1=CN=C2C=CC(=CC2=C1NC1C=CC(C)=CC=1)OCC)(=O)=O

Computed Properties

  • Exact Mass: 432.15076381g/mol
  • Monoisotopic Mass: 432.15076381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 76.7Ų

6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-2274-20μmol
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-2274-30mg
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
30mg
$119.0 2023-09-10
Life Chemicals
F3407-2274-1mg
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
1mg
$54.0 2023-09-10
Life Chemicals
F3407-2274-5μmol
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-2274-10μmol
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-2274-15mg
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
15mg
$89.0 2023-09-10
Life Chemicals
F3407-2274-40mg
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
40mg
$140.0 2023-09-10
Life Chemicals
F3407-2274-5mg
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
5mg
$69.0 2023-09-10
Life Chemicals
F3407-2274-10mg
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
10mg
$79.0 2023-09-10
Life Chemicals
F3407-2274-25mg
6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
1251569-02-4
25mg
$109.0 2023-09-10

6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine Related Literature

Additional information on 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine

Introduction to 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine (CAS No. 1251569-02-4) and Its Emerging Applications in Chemical Biology

6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine, identified by the CAS number 1251569-02-4, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the quinoline scaffold, a class of heterocyclic molecules widely recognized for their diverse biological activities. The presence of functional groups such as 6-ethoxy, 3-(4-methylbenzenesulfonyl), and N-(4-methylphenyl) contributes to its distinct chemical properties and potential therapeutic applications.

The quinoline core of 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been extensively studied for its role in modulating various biological pathways. Quinolines and their derivatives are well-documented for their antimicrobial, antimalarial, and anticancer properties. The introduction of the 6-ethoxy group enhances the solubility and bioavailability of the molecule, while the 3-(4-methylbenzenesulfonyl) moiety introduces a strong electron-withdrawing effect, which can influence the compound's binding affinity to biological targets. Additionally, the N-(4-methylphenyl) group contributes to the molecule's stability and interacts with biological receptors through hydrophobic and hydrogen bonding interactions.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to explore the potential of 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine as a lead compound for developing novel therapeutics. Studies have demonstrated that this compound exhibits promising activity against several kinases and transcription factors, making it a valuable candidate for further investigation in oncology research. The quinoline scaffold is particularly interesting because it can be modified to target specific enzymatic pathways involved in cancer progression.

One of the most compelling aspects of 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is its ability to interact with protein targets through multiple binding sites. This property is crucial for developing drugs with high specificity and low toxicity. Researchers have utilized molecular docking simulations to identify key residues on target proteins that interact with this compound. These studies have revealed that the 6-ethoxy group interacts with polar residues, while the 3-(4-methylbenzenesulfonyl) moiety forms hydrophobic interactions with aromatic pockets on the target protein. This dual interaction mechanism enhances the compound's binding affinity and selectivity.

In addition to its potential in oncology, 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has shown promise in other therapeutic areas. For instance, preliminary studies have indicated that this compound may have anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The quinoline scaffold is known to modulate immune responses, and modifications such as those present in this compound could enhance its efficacy in treating inflammatory diseases.

The synthesis of 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex quinoline core efficiently. The introduction of the 6-ethoxy, 3-(4-methylbenzenesulfonyl), and N-(4-methylphenyl) groups is achieved through carefully optimized steps that minimize side reactions and maximize product integrity.

Quality control and analytical characterization are critical aspects of working with compounds like 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the identity and purity of the compound. These analytical methods ensure that researchers are working with a consistent and reliable sample for their studies.

The pharmacokinetic properties of 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine are another area of active investigation. Researchers are exploring how modifications to the quinoline scaffold affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Understanding these properties is essential for optimizing drug candidates for clinical use. Preclinical studies have begun to assess the compound's pharmacokinetic profile in animal models, providing valuable insights into its potential for further development.

One of the most exciting developments in the study of 6-ethoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-am ine is its potential role in targeted therapy strategies. By designing molecules that selectively interact with specific biomarkers associated with disease states, researchers aim to develop treatments that are more effective and have fewer side effects than traditional therapies. The unique structural features of this compound make it an excellent candidate for such targeted approaches.

The future direction of research on 6-ethoxy - 3 - ( 4 - methyl ben zenes ul fon y l ) - N - ( 42 m eth y phen y l ) q uin o lin - 42 am ine (CAS No. 1251569 - 02 - 42 ) will likely focus on expanding its therapeutic applications through structural optimization and preclinical testing. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into clinical practice. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatment strategies.

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